3-(2,2-Difluorocyclopropyl)propanoic acid is a difluorinated cyclopropylamine derivative. Its structure consists of a cyclopropane ring with two fluorine atoms attached to one carbon, and a propanoic acid group attached to another carbon of the ring. While its specific applications are not well-documented, it serves as a crucial building block in the synthesis of compounds with potential antibacterial properties [].
3-(2,2-Difluorocyclopropyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms. This compound is notable for its unique structural features that impart distinct chemical properties. It is classified as a propanoic acid derivative and is of interest in various scientific research fields, particularly in medicinal chemistry and material science.
The compound can be sourced from several chemical databases and research articles. Its Chemical Abstracts Service number is 1955499-07-6, which facilitates its identification in scientific literature. In terms of classification, it falls under the category of carboxylic acids, specifically as a substituted propanoic acid due to the presence of the cyclopropyl group and fluorine substituents.
The synthesis of 3-(2,2-Difluorocyclopropyl)propanoic acid typically involves multiple steps, including cyclopropanation reactions. One common method includes the reaction of suitable precursors followed by functional group modifications.
The molecular structure of 3-(2,2-Difluorocyclopropyl)propanoic acid features a propanoic acid backbone with a cyclopropyl ring that has two fluorine atoms attached to it. The structural formula can be represented as follows:
3-(2,2-Difluorocyclopropyl)propanoic acid can participate in various chemical reactions typical for carboxylic acids and substituted hydrocarbons:
The reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for 3-(2,2-Difluorocyclopropyl)propanoic acid often relates to its interactions at the molecular level within biological systems or materials:
3-(2,2-Difluorocyclopropyl)propanoic acid has several applications in scientific research:
The development of fluorinated cyclopropanes represents a significant chapter in organofluorine chemistry, originating from mid-20th century carbene chemistry breakthroughs. Early synthetic approaches relied on in situ difluorocarbene generation from halodifluoromethane precursors using strong bases or thermal decomposition. Atkinson's pioneering 1952 work demonstrated reductive debromination of dibromodifluoromethane derivatives to access 1,1-difluoro-2,3-dimethylcyclopropane, establishing foundational methods for cyclopropane fluorination [8]. The 1960s witnessed expanded methodologies, particularly through phase-transfer catalysis systems that enabled safer, more efficient difluorocarbene transfer to alkenes under milder conditions. For example, Barbasiewicz's room-temperature cyclopropanation of α-methylstyrene using chlorodifluoromethane (Freon 22) and tetraarylarsonium salts represented a substantial improvement over earlier high-temperature protocols [8].
Sodium chlorodifluoroacetate (ClCF₂COONa) emerged as a versatile difluorocarbene precursor capable of reacting with electron-deficient alkenes, addressing a key limitation of earlier methods restricted to electron-rich substrates. This advancement facilitated the synthesis of complex fluorinated building blocks, including alkenyl boronate-derived difluorocyclopropanes crucial for pharmaceutical applications [8]. The evolution toward asymmetric synthesis culminated in transition metal-catalyzed [2+1]-cycloadditions, enabling stereocontrolled construction of fluorinated cyclopropane pharmacophores present in contemporary drug candidates [2] [5]. These methodological advances directly enabled the rational design of 3-(2,2-difluorocyclopropyl)propanoic acid as a synthetically accessible, metabolically stable bioisostere for carboxylic acid-containing therapeutics.
Table 1: Historical Development of Fluorinated Cyclopropane Synthesis
Time Period | Key Synthetic Advancements | Representative Substrates |
---|---|---|
1950s | Reductive debromination with Zn | 1,1-Difluoro-2,3-dimethylcyclopropane |
1960-1980 | Phase-transfer catalysis systems | α-Methylstyrene derivatives |
1980-2000 | Sodium chlorodifluoroacetate methods | Electron-deficient alkenes, boronates |
2000-Present | Transition metal-catalyzed asymmetric cycloadditions | Aromatic vinyl fluorides, complex pharmacophores |
Strategic fluorination of cyclopropane-containing bioactive compounds profoundly influences pharmacological profiles through multiple mechanisms. Fluorine's strong electron-withdrawing nature and minimal steric impact (van der Waals radius = 1.47 Å) enable precise modulation of electronic properties without significantly increasing molecular bulk. In serotonin receptor agonists, fluorinated cyclopropane derivatives exhibit enhanced blood-brain barrier (BBB) penetration compared to non-fluorinated analogs, as evidenced by improved calculated logBB values (LogBB = log[brain]/[blood]). Compound (+)-21b, featuring a fluorinated cyclopropane core, demonstrated exceptional 5-HT₂C receptor selectivity (EC₅₀ = 8.0 nM) with complete absence of 5-HT₂B agonism – a critical safety advantage given 5-HT₂B's association with valvular heart disease [2] [5]. This selectivity stems from fluorine-induced conformational perturbations that optimize receptor fit while disrupting off-target interactions.
Metabolic stabilization represents another key advantage. Fluorine substitution at benzylic positions significantly impedes oxidative metabolism by cytochrome P450 enzymes, extending biological half-lives. In cabozantinib analogs, fluorocyclopropane derivatives maintained potent c-Met kinase inhibition (IC₅₀ = 18.6 nM for (rac)-JV-976) while exhibiting improved selectivity profiles against non-cancerous HEK293 cells (>10-fold selectivity for (+)-JV-976 versus 3.1-fold for cabozantinib) [6]. The 3-(2,2-difluorocyclopropyl)propanoic acid moiety similarly confers metabolic robustness to compounds containing this unit, as the gem-difluorination effectively blocks enzymatic oxidation at the cyclopropane ring while maintaining the carboxylic acid's hydrogen-bonding capacity for target engagement.
Table 2: Pharmacological Impact of Fluorinated Cyclopropanes in Bioactive Compounds
Compound Class | Biological Target | Key Fluorination Benefit | Experimental Evidence |
---|---|---|---|
2-PCPMA derivatives | 5-HT₂C receptor | Selectivity over 5-HT₂B/5-HT₂A | (+)-21b: 5-HT₂C EC₅₀ = 8.0 nM; no 5-HT₂B activity |
Cabozantinib analogs | c-Met/VEGFR-2 kinases | Improved therapeutic index | (+)-JV-976: >10-fold cancer cell selectivity vs. HEK293 |
Sitafloxacin | DNA gyrase/topoisomerase IV | Enhanced membrane permeability | Lower logP, improved bioavailability vs. non-fluorinated quinolones |
The 2,2-difluorocyclopropyl group exhibits distinctive stereoelectronic properties arising from the synergistic interplay of ring strain and fluorine substitution. X-ray crystallographic analyses reveal significant bond length alterations compared to non-fluorinated cyclopropanes. In 4,4,8,8-tetrafluorotricyclo[5.1.0.0³,⁵]octane, cyclopropane C-C bonds adjacent to fluorination measure 1.552 Å, while distal bonds measure 1.452 Å – demonstrating how fluorine substitution induces localized bond elongation [3]. This distortion modifies orbital hybridization, enhancing the gauche effect where electronegative substituents preferentially adopt gauche conformations to maximize hyperconjugative interactions. The "trans-fluorine effect" profoundly influences chemical reactivity, as evidenced by the regioselective hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate where the ester trans to fluorine undergoes 3.2 kcal/mol faster hydrolysis due to LUMO localization [6].
DFT calculations provide mechanistic insight into these phenomena. The fluorinated cyclopropane's Walsh orbitals interact strongly with the C-F σ* orbitals, lowering the energy of conformers where electron-withdrawing groups adopt trans orientations. This electronic perturbation explains the distinctive downfield NMR shifts observed for protons and functional groups trans to fluorine. In cabozantinib analogs, the amide N–H signal trans to fluorine appears at δ 9.24 ppm versus δ 8.60 ppm for the cis isomer – a dramatic 0.64 ppm difference attributed to fluorine's through-space electronic effects [6]. For 3-(2,2-difluorocyclopropyl)propanoic acid, these effects manifest in altered acidity (pKₐ ≈ 3.8-4.2) compared to non-fluorinated analogs (pKₐ ≈ 4.8), enhancing its hydrogen-bonding capacity. The cyclopropane ring also imposes significant steric constraints, with the fluorine atoms projecting perpendicularly from the ring plane, creating a unique three-dimensional pharmacophore that influences target binding.
Table 3: Structural and Electronic Properties of Difluorocyclopropyl Derivatives
Structural Parameter | 2,2-Difluorocyclopropane Derivatives | Non-Fluorinated Cyclopropanes | Measurement Technique |
---|---|---|---|
C-C Bond Length | 1.452-1.552 Å | ~1.50 Å | X-ray crystallography [3] |
Hydrolysis Rate Differential | trans-ester: 3.2 kcal/mol favored | <1 kcal/mol difference | DFT calculation [6] |
¹H NMR Chemical Shift | trans N–H: δ 9.24 ppm | δ 8.5-8.8 ppm | 400 MHz NMR [6] |
Carboxylic Acid pKₐ | ~3.8-4.2 | ~4.5-4.9 | Potentiometric titration |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: